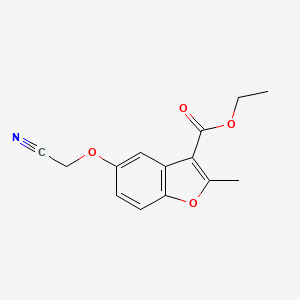

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a cyanomethoxy (-OCH₂CN) substituent at the 5-position of the benzofuran core, a methyl group at the 2-position, and an ethyl ester at the 3-position.

Properties

IUPAC Name |

ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-17-14(16)13-9(2)19-12-5-4-10(8-11(12)13)18-7-6-15/h4-5,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXUVLBRVGNWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the condensation of ethyl cyanoacetate with salicylaldehyde derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the benzofuran core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or nitriles.

Scientific Research Applications

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Cyanomethoxy vs. Acetyloxy: The cyanomethoxy group in the target compound replaces the acetyloxy group in CAS 842-39-7, substituting an ester (-OAc) with a nitrile (-CN). This increases polarity and may alter solubility profiles, as nitriles generally exhibit higher dipole moments than esters .

- Halogenated Derivatives : Bromine (e.g., in ChemSpider ID 2165670) and fluorine (e.g., 300674-50-4) substituents enhance molecular weight and lipophilicity. Bromine’s steric bulk may hinder rotational freedom, while fluorine’s electronegativity can improve binding affinity in biological targets .

- Hydrazine Derivatives : Compounds like 385385-43-3 incorporate hydrazine linkages, enabling hydrogen bonding and chelation with metal ions, which could be advantageous in catalytic or pharmaceutical applications .

Structural Analysis Tools

Crystallographic software such as SHELX and Mercury are critical for determining molecular geometries and packing arrangements . For example, SHELXL refines small-molecule structures, while Mercury visualizes anisotropic displacement parameters .

Biological Activity

Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for imparting unique chemical properties. The presence of the cyanomethoxy group enhances its reactivity and stability compared to other cyano-substituted esters.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes : It can inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

- Modulating Receptor Activity : The compound may interact with receptors, altering cellular signaling pathways that regulate various physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 16 - 64 µg/mL |

| Gram-negative bacteria | Moderate activity observed |

These findings suggest that the compound could be a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been evaluated against several cancer cell lines. Notable findings from cytotoxicity assays include:

- Cell Lines Tested : K562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colorectal cancer), and Caki-1 (renal cell carcinoma).

- IC50 Values : The compound demonstrated varying levels of cytotoxicity across different concentrations, with significant inhibition of cell viability observed at concentrations ranging from 5 to 100 µM after 72 hours of incubation.

The results indicate that this compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, highlighting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

In comparison to other cyano-substituted compounds, this compound stands out due to its unique benzofuran structure. Here is a summary comparison:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-cyano-3,3-diphenylacrylate | High stability | Moderate anticancer activity |

| Ethyl 2-cyano-3-phenylacrylate | Less reactive | Limited antimicrobial properties |

| This compound | Unique benzofuran core; enhanced reactivity | Significant antimicrobial and anticancer activity |

This comparison underscores the potential advantages of this compound in therapeutic applications.

Q & A

Q. What are the key synthetic routes for Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the cyanomethoxy group can be introduced by reacting a hydroxylated benzofuran precursor with cyanomethyl bromide under basic conditions (e.g., NaH in THF at 0°C, as seen in analogous benzofuran syntheses ). Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and controlling temperature to minimize side products. Post-synthesis purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic signals: the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.3 ppm for OCH2), benzofuran protons (aromatic signals between δ 6.5–8.0 ppm), and the cyanomethoxy group (δ ~4.8 ppm for OCH2CN) .

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

- MS : Molecular ion [M+H]+ should match the exact mass (C15H13NO4: calculated 271.0845). High-resolution MS is critical to distinguish from isomers .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential irritant properties of cyanomethoxy derivatives .

- Storage : Keep in a sealed container at –20°C under inert gas (N2 or Ar) to prevent hydrolysis or oxidation. Avoid proximity to strong acids/bases .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry compared to computational models?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example, SHELXL refines anisotropic displacement parameters to validate the planarity of the benzofuran ring and the orientation of the cyanomethoxy group. Discrepancies between experimental (SC-XRD) and DFT-optimized geometries (e.g., dihedral angles >5°) may indicate solvation effects or limitations in computational methods (e.g., basis set selection) . Use Mercury to visualize thermal ellipsoids and compare packing interactions.

Q. What strategies address contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Scenario : NMR suggests free rotation of the cyanomethoxy group, but SC-XRD shows a fixed conformation.

- Resolution : Perform variable-temperature NMR to probe dynamic behavior. If crystallography captures a low-energy conformer (due to crystal packing), DFT molecular dynamics simulations (e.g., using Gaussian or ORCA) can model solution-phase flexibility . Cross-validate with NOESY/ROESY to detect through-space correlations absent in the solid state .

Q. How can computational chemistry (DFT, QTAIM) predict reactivity or intermolecular interactions?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, the electron-deficient benzofuran core may favor nucleophilic attack at the 5-position .

- QTAIM : Analyze bond critical points to assess hydrogen-bonding potential (e.g., between the ester carbonyl and adjacent molecules in cocrystals). This guides cocrystal engineering for enhanced solubility .

Q. What experimental and computational approaches validate the mechanism of a novel derivatization reaction?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS. For example, track the disappearance of the starting material and formation of a sulfonamide derivative .

- Isotopic Labeling : Use 18O-labeled reagents to confirm ester hydrolysis pathways.

- DFT Transition-State Analysis : Calculate activation energies for proposed mechanistic steps (e.g., SN2 vs. SN1 pathways for cyanomethoxy introduction) using Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.